2-Chloro-5-fluoro-6-morpholinonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, morpholinyl, and carbonitrile groups
Preparation Methods
The synthesis of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyridine.
Substitution Reaction: The chloro group is substituted with a morpholin-4-yl group using a nucleophilic substitution reaction.
Nitrile Formation:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the morpholinyl group or the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile include other substituted pyridines and morpholine derivatives. For example:
2-chloro-5-fluoropyridine: Lacks the morpholinyl and carbonitrile groups, making it less complex.
6-(morpholin-4-yl)pyridine-3-carbonitrile: Lacks the chloro and fluoro substituents, which may affect its reactivity and applications.
The uniqueness of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClFN3O |
---|---|
Molecular Weight |
241.65 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-7(6-13)5-8(12)10(14-9)15-1-3-16-4-2-15/h5H,1-4H2 |
InChI Key |
IZHYDDAJCJERBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=N2)Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.